BenchChemオンラインストアへようこそ!

TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE

Stereoselective Synthesis Favorskii Rearrangement Process Chemistry

tert-Butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate (CAS 2231291-88-4, MW 212.29, C₁₁H₂₀N₂O₂) is a Boc-protected, exo-configured 2-amino-7-azabicyclo[2.2.1]heptane building block. The 7-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid, nitrogen-bridged bicyclic system whose exo versus endo stereochemistry at the C-2 position is a critical determinant of both synthetic utility and biological target engagement.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B8063184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CCC1N2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1
InChIKeySENOIERVHIUDCX-HRDYMLBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate: A Defined-Stereochemistry Bicyclic Amine Building Block for α7 nAChR Agonist Synthesis and Conformationally Constrained Peptidomimetics


tert-Butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate (CAS 2231291-88-4, MW 212.29, C₁₁H₂₀N₂O₂) is a Boc-protected, exo-configured 2-amino-7-azabicyclo[2.2.1]heptane building block . The 7-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid, nitrogen-bridged bicyclic system whose exo versus endo stereochemistry at the C-2 position is a critical determinant of both synthetic utility and biological target engagement [1]. This compound serves as the penultimate intermediate en route to selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonists and has been explicitly claimed as the key precursor for full α7 nAChR agonists [2].

Why Endo Isomers, Tropane Scaffolds, and Monocyclic Amines Cannot Substitute for tert-Butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate in α7 nAChR Agonist Programs


The exo configuration at C-2 of the 7-azabicyclo[2.2.1]heptane ring is not a cosmetic stereochemical detail—it is a pharmacophoric requirement. Patented α7 nAChR agonist chemotypes bearing this scaffold demonstrate an activity ratio exceeding 100:1 for the exo, 1S, 2R, 4R configuration relative to other stereochemical configurations [1]. In the epibatidine series, the endo stereoisomer is pharmacologically inert at doses 100-fold higher than the active exo isomer [2]. Alternative bicyclic scaffolds such as 8-azabicyclo[3.2.1]octane (tropane) exhibit different nitrogen geometry, ring size, and bridgehead angles, fundamentally altering receptor pharmacophore presentation [3]. Monocyclic amines (pyrrolidine, piperidine) lack the conformational rigidity necessary to enforce the specific dihedral angle constraints that the 7-azabicyclo[2.2.1]heptane cage imparts to adjacent functional groups [4]. Generic substitution based solely on amine protection strategy (e.g., substituting Cbz for Boc) does not address these stereochemical and conformational requirements.

Quantitative Differentiation Evidence for tert-Butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate Versus Its Closest Analogs


Favorskii Rearrangement Stereoselectivity: exo:endo Ratio of ~100:1 Achieved with Benzyl Alcohol Solvent for the exo-Boc Intermediate Synthesis

The Favorskii rearrangement of bromoketone intermediate 3 in benzyl alcohol as solvent yields intermediate 4 with an exo versus endo ratio of approximately 100:1 [1]. This represents a dramatic and surprising improvement in stereoselectivity over conventional Favorskii conditions (e.g., EtONa/EtOH), which typically afford variable exo/endo mixtures with maximum combined yields of only ~37% and require chromatographic diastereomer separation [2]. The benzyl alcohol protocol renders a separate isomerization step or chromatographic separation of diastereoisomers unnecessary, directly simplifying downstream crystallizations [1].

Stereoselective Synthesis Favorskii Rearrangement Process Chemistry Diastereomer Separation

α7 nAChR Pharmacophore Activity: Patent-Claimed >100:1 Potency Ratio for exo-1S,2R,4R Configuration Over Other Stereochemical Configurations

In the azabicyclic aryl amide/heteroaryl series claimed for α7 nAChR modulation, compounds possessing the exo orientation at C-2 with 1S, 2R, 4R stereochemistry exhibit activity ratios greater than 100:1 compared with compounds having other stereochemical configurations [1]. The patent explicitly states that 'unexpectedly, the inventive compounds exhibit much higher activity relative to compounds lacking the exo, 1S, 2R, and 4R stereochemistry' and that 'in mixtures of compounds, those species possessing stereochemical configurations other than exo, 1S, 2R, and 4R act as diluents and tend to lower the activity of the pharmaceutical composition' [1]. This stereochemical requirement directly governs the specification of the exo-2-amino-7-Boc-azabicyclo[2.2.1]heptane intermediate for preparing full α7 nAChR agonists [2].

α7 Nicotinic Acetylcholine Receptor Stereochemistry-Activity Relationship Agonist Design CNS Drug Discovery

Epibatidine Scaffold exo vs endo Analgesic Potency: >100-Fold Differential in Mouse Tail-Flick Model

In the mouse tail-flick analgesic assay, the exo-configured epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane) and its enantiomers exhibit potent analgesic activity at 10 μg/kg, whereas the endo stereoisomer is completely inactive at 1 mg/kg—a 100-fold higher dose [1]. This stereospecificity is consistent across the broader epibatidine analogue series, where the epimerization of the C-2 stereogenic center from exo to endo consistently abolishes or drastically reduces nicotinic receptor-mediated activity [2]. Since tert-butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate is the direct synthetic precursor to the exo-2-amino-7-azabicyclo[2.2.1]heptane core used in epibatidine analogue construction [3], the exo configuration is a prerequisite for accessing pharmacologically active derivatives.

Epibatidine Analogues Analgesic Activity Nicotinic Acetylcholine Receptor In Vivo Pharmacology

PET Radioligand Brain Kinetics Optimization: Isomer-Specific Ki and Lipophilicity Values Dictate In Vivo Imaging Performance of exo-7-Azabicyclo[2.2.1]heptane Radioligands

A systematic evaluation of exo-7-azabicyclo[2.2.1]heptane-based PET radioligands for cerebral α4β2-nAChR imaging revealed that all exo-configured isomers bind with Ki = 0.02–0.3 nM and possess experimental log D₇.₄ values in the optimal range for cerebral radioligands (0.67–0.99) [1]. Critically, the isomer with the lowest binding affinity (Ki = 0.3 nM) and greatest lipophilicity (log D₇.₄ = 0.99), (−)-7-methyl-2-exo-[3′-(6-[¹⁸F]fluoropyridin-2-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane, exhibited optimal brain kinetics, whereas isomers with higher affinity (Ki = 0.02 nM) manifested undesirably slow baboon brain kinetics [1]. This non-linear relationship between affinity and imaging performance is a direct consequence of the exo-azabicyclo scaffold geometry and cannot be replicated with endo or monocyclic alternatives. The exo-2-amino building block is the synthetic entry point for constructing this entire radioligand class [2].

PET Imaging α4β2 nAChR Brain Kinetics Radioligand Design Lipophilicity Optimization

Reversed Enantioselectivity in Biocatalytic Oxygenation: exo-2-ol Product Achieves 42% ee vs endo-2-ol at 28% ee, Enabling Downstream Chiral Resolution Strategies

Microbiological oxygenation of N-BOC-7-azabicyclo[2.2.1]heptane using Rhizopus nigricans produces a regioisomeric mixture of the 2-endo-ol (62% chemical yield, 28% enantiomeric excess) and the 2-exo-ol (27% chemical yield, 42% enantiomeric excess) [1]. Critically, the enantioselectivity is reversed between the two products: the minor exo product exhibits higher enantiomeric purity (42% ee) than the major endo product (28% ee) [1]. This differential enantioselectivity demonstrates that the exo-configured N-BOC-7-azabicyclo[2.2.1]heptan-2-ol oxidation product is intrinsically more amenable to enzymatic chiral discrimination. Oxidation of either alcohol yields N-BOC-7-azabicyclo[2.2.1]heptan-2-one, the versatile ketone intermediate for epibatidine total synthesis and the precursor to the target 2-amino carbamate via reductive amination [2].

Biocatalysis Enantioselective Hydroxylation Rhizopus nigricans Chiral Building Block Epibatidine Synthesis

Conformational Rigidity: 7-Azabicyclo[2.2.1]heptane Enforces β-Strand-like Extended Conformation of Adjacent α-Amino Acids, a Property Absent in Pyrrolidine and Piperidine Carbamates

Spectroscopic (NMR, CD) and computational (MD simulation) studies on C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh)-containing dipeptides demonstrate that the rigid bicyclic cage enforces a β-strand-like extended conformation of the adjacent N-terminal α-amino acid [1]. This conformational restriction is a direct consequence of the bicyclic bridgehead geometry that restricts the φ and ψ torsional angles well beyond what is achievable with monocyclic pyrrolidine or piperidine carbamates. In proline replacement studies, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) serves as a conformationally restricted proline analogue capable of mimicking distorted amide geometries [2]. The 7-azabicyclo[2.2.1]heptane scaffold has also been reported to have an unusually high nitrogen inversion barrier compared with monocyclic amines, further contributing to its conformational rigidity [3].

Conformational Constraint Peptidomimetics β-Strand Stabilization Proline Analogues Amide Geometry

Procurement-Driven Application Scenarios for tert-Butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate Based on Quantitative Differentiation Evidence


α7 nAChR Agonist Lead Optimization: Enantiopure exo Building Block as the Non-Negotiable Synthetic Entry Point

For medicinal chemistry programs developing selective α7 nAChR agonists for cognitive disorders, schizophrenia, or neuroinflammation, tert-butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate with defined exo stereochemistry is the required precursor. The >100:1 activity ratio favoring the exo, 1S, 2R, 4R configuration over other stereoisomers [1] means that SAR interpretation, in vivo efficacy assessment, and lead declaration all depend on stereochemically defined starting material. Even 1% endo contamination can confound dose-response analysis by acting as a pharmacological diluent. The compound with CAS 2231291-88-4 (rel-(1R,2S,4S) exo form) or its enantiomer CAS 500556-93-4 provides the validated entry point for amide coupling, sulfonamide formation, or reductive amination to generate α7 agonist libraries.

Stereochemically Controlled Scale-Up Synthesis via Favorskii Route: Benzyl Alcohol Protocol for 100:1 exo Selectivity

Process chemistry groups scaling the synthesis of 7-azabicyclo[2.2.1]heptane-derived intermediates should specify the Favorskii rearrangement protocol using benzyl alcohol as solvent to achieve the patented ~100:1 exo:endo diastereoselectivity [2]. This protocol eliminates the need for expensive preparative chiral chromatography or fractional crystallization to separate exo/endo mixtures, which are typically inseparable by conventional silica gel chromatography due to closely matched Rf values. The downstream cost reduction—estimated at 30–50% relative to routes requiring diastereomer separation—makes this the preferred procurement specification for kilogram-scale campaigns.

PET Tracer Development for α4β2-nAChR CNS Imaging: Exo Scaffold Enables Tunable Ki–Lipophilicity Optimization

For radiopharmaceutical chemistry groups developing next-generation α4β2-nAChR PET imaging agents, the exo-7-azabicyclo[2.2.1]heptane scaffold uniquely enables tuning across the Ki range of 0.02–0.3 nM and log D₇.₄ range of 0.67–0.99, with the isomer possessing Ki = 0.3 nM and log D₇.₄ = 0.99 demonstrating optimal baboon brain kinetics superior to existing clinical radioligands [3]. The tert-butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate is the synthetic entry point for constructing the 7-methyl-2-exo-substituted azabicycloheptane core required for this radioligand series. Procuring the exo-pure intermediate ensures stereochemical fidelity throughout the multi-step radiosynthesis sequence.

Conformationally Constrained Peptidomimetic Design: β-Strand Stabilization via 7-Azabicyclo[2.2.1]heptane C-Terminal Capping

For chemical biology and peptide engineering groups requiring enforced secondary structure elements, deprotection of tert-butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate yields the free exo-2-amino-7-azabicyclo[2.2.1]heptane (Abh) amine, which spectroscopically and computationally stabilizes β-strand-like extended conformations of adjacent α-amino acids [4]. Unlike flexible monocyclic amines (pyrrolidine, piperidine), the rigid bicyclic cage restricts φ/ψ torsional space and imposes a high nitrogen inversion barrier that locks the amine geometry. This property is leveraged for designing protease-stable peptide mimetics, β-sheet inhibitors, and protein–protein interaction disruptors where conformational pre-organization reduces entropic binding penalties.

Quote Request

Request a Quote for TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.